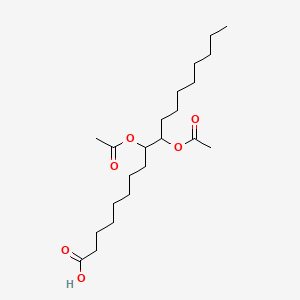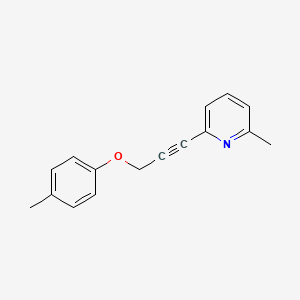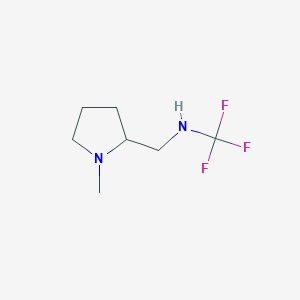
9,10-Bis(acetoxy)octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(acetoxy)octadecanoic acid typically involves the acetylation of 9,10-dihydroxyoctadecanoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions generally include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis(acetoxy)octadecanoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 9,10-dihydroxyoctadecanoic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: 9,10-Dihydroxyoctadecanoic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 9,10-Dihydroxyoctadecanoic acid.
Scientific Research Applications
9,10-Bis(acetoxy)octadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,10-Bis(acetoxy)octadecanoic acid involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and 9,10-dihydroxyoctadecanoic acid, which may interact with enzymes and receptors in biological systems . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyoctadecanoic acid: The precursor to 9,10-Bis(acetoxy)octadecanoic acid.
9,10-Diacetoxystearic acid: A similar compound with acetoxy groups at different positions.
Octadecanoic acid derivatives: Various derivatives with different functional groups attached to the octadecanoic acid chain.
Uniqueness
This compound is unique due to its specific acetoxy group positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5929-62-4 |
|---|---|
Molecular Formula |
C22H40O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
9,10-diacetyloxyoctadecanoic acid |
InChI |
InChI=1S/C22H40O6/c1-4-5-6-7-9-12-15-20(27-18(2)23)21(28-19(3)24)16-13-10-8-11-14-17-22(25)26/h20-21H,4-17H2,1-3H3,(H,25,26) |
InChI Key |
LARFWTRXFFKXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)













